Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

Catalog No.
S1902103
CAS No.
886059-84-3
M.F
C13H30BF4P
M. Wt
304.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(neopentyl)phosphonium tetrafluorobor...

CAS Number

886059-84-3

Product Name

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate

Molecular Formula

C13H30BF4P

Molecular Weight

304.16 g/mol

InChI

InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1

InChI Key

UWNPUGYQGIWNRI-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C

Catalyst Precursor for Transition-Metal-Mediated Couplings

DTBNeopPhB(F4) serves as a valuable precursor for transition-metal catalysts used in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between two organic fragments. Due to its steric bulk, DTBNeopPhB(F4) helps stabilize the reactive transition metal centers while allowing for efficient substrate binding and product formation. Research has shown its effectiveness in various coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds ()
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an organic halide ()
  • Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and an organic halide ()
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide ()

The bulky nature of DTBNeopPhB(F4) can be particularly advantageous for reactions involving hindered substrates, where bulky ligands can prevent unwanted side reactions.

Frustrated Lewis Acid (FLA) Catalysis

DTBNeopPhB(F4) can also function as a frustrated Lewis acid (FLA) due to the weak interaction between the positively charged phosphonium center and a Lewis base. FLAs activate Lewis bases without forming a strong covalent bond. This property makes DTBNeopPhB(F4) useful in various catalytic processes, including:

  • Polymerization reactions: FLAs can activate monomers for controlled polymerization, leading to polymers with well-defined structures ()
  • Small molecule activation: FLAs can activate small molecules for subsequent reactions, such as hydrogen activation for clean energy applications ()

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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